2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Overview
Description
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine is a heterocyclic compound that features a unique fusion of triazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridazine with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo-pyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazolo-pyridazine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Shares a similar core structure but lacks the pyridine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with different biological activities.
1,2,3-Triazolo[4,5-b]pyrazine: A related compound with applications in medicinal chemistry.
Uniqueness
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine is unique due to its specific fusion of triazole and pyridazine rings with a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
6-chloro-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-4-5-9-13-14-10(16(9)15-8)7-3-1-2-6-12-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJZVTGJTQYPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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